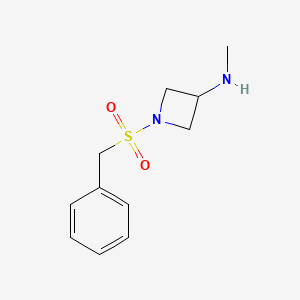![molecular formula C16H20N4O B6449362 N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549037-08-1](/img/structure/B6449362.png)
N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide” belongs to the class of imidazo[1,2-b]pyridazines . These compounds are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazines is characterized by a pyridazine ring fused with an imidazole ring . The pyridazine ring is known for its unique physicochemical properties, including weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .Applications De Recherche Scientifique
N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in various fields, including drug discovery, nanomaterials, and biochemistry. In drug discovery, this compound has been found to possess antibacterial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In nanomaterials, this compound can be used to synthesize nanostructured materials, such as nanotubes and nanowires, which have potential applications in electronics, optics, and energy storage. In biochemistry, this compound has been studied for its ability to induce apoptosis in cancer cells, making it a promising candidate for the development of cancer therapies.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is still not fully understood. However, it is believed to exert its effects through a variety of pathways, including the inhibition of protein synthesis, the alteration of cell membrane permeability, and the inhibition of cell proliferation. This compound has also been found to modulate the activity of various enzymes, including cyclooxygenase-2, which plays a role in inflammation, and acetylcholinesterase, which is involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects, including antibacterial, antifungal, and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of various enzymes. In addition, this compound has been found to possess antioxidant, anti-aging, and anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several advantages for laboratory experiments, including its low cost, easy synthesis, and wide range of potential applications. However, this compound also has several limitations, including its instability, low solubility, and potential toxicity.
Orientations Futures
Future research on N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide could focus on further elucidating its mechanism of action, exploring its potential applications in drug discovery and nanomaterials, and developing new synthetic methods to improve its stability and solubility. Additionally, further research could be conducted to explore this compound's potential therapeutic applications, such as its ability to induce apoptosis in cancer cells and its potential to modulate the activity of various enzymes. Finally, further research could be conducted to explore this compound's potential side effects and toxicity.
Méthodes De Synthèse
N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is synthesized through a three-step process, beginning with the formation of N-cyclohexyl-2-cyclopropylimidazolidine-4-carboxylic acid (this compound-A) from cyclohexanone and 2-cyclopropylglycine. The acid is then reacted with pyridazine-6-carboxylic acid to form this compound-B, which is then converted to this compound through the addition of a base. The whole process is typically conducted in aqueous media, with the reaction parameters being adjusted depending on the desired product yield.
Propriétés
IUPAC Name |
N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(17-12-4-2-1-3-5-12)13-8-9-15-18-14(11-6-7-11)10-20(15)19-13/h8-12H,1-7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPWXULEGODIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449297.png)
![2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449309.png)
![5-fluoro-2-[4-(1H-imidazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449326.png)
![2-[4-(2-ethoxypyridine-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449334.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449341.png)
![5-methyl-2-{[2-(oxolane-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B6449350.png)
![1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-methylpropan-1-one](/img/structure/B6449356.png)
![5-fluoro-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449374.png)
![4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6449379.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-methoxypyridine-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449380.png)
![6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449383.png)
![2-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449384.png)
![3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine](/img/structure/B6449393.png)